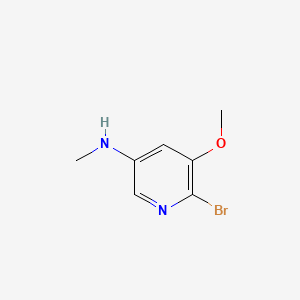
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with ethylene oxide, followed by hydrochloric acid treatment to obtain the hydrochloride salt. Another method includes the use of 2-methylimidazole and chloroethanol under basic conditions, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-methyl-1H-imidazol-4-yl)ethanal or 2-(2-methyl-1H-imidazol-4-yl)ethanoic acid.
Reduction: Formation of 2-(2-methyl-1H-imidazolin-4-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting biological pathways and cellular processes .
類似化合物との比較
Similar Compounds
- **2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
- **2-(2-methyl-1H-imidazol-1-yl)ethanol
- **2-(4-methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
特性
分子式 |
C6H11ClN2O |
|---|---|
分子量 |
162.62 g/mol |
IUPAC名 |
2-(2-methyl-1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-7-4-6(8-5)2-3-9;/h4,9H,2-3H2,1H3,(H,7,8);1H |
InChIキー |
ZZVBQRQQOCWTIH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


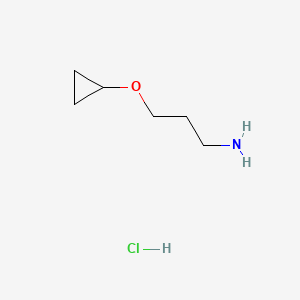
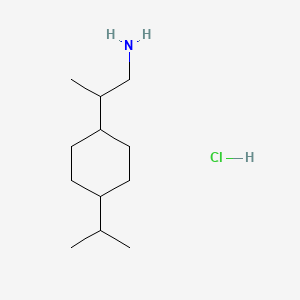
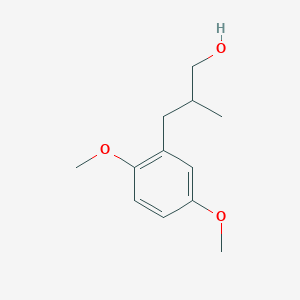
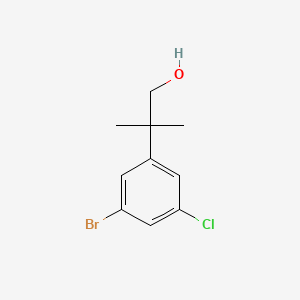


![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
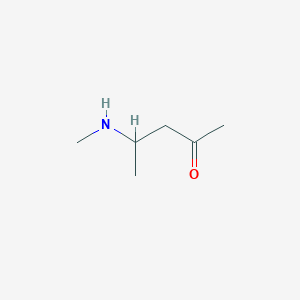
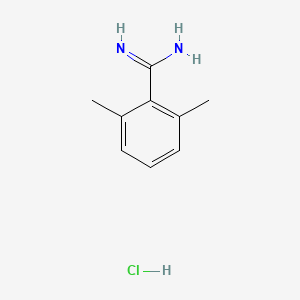
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)

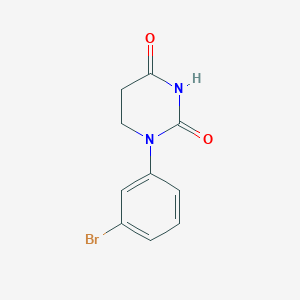
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
